3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core substituted at the 3-position with a benzyl group and at the 7-position with a (3-chlorobenzyl)thio moiety. Such derivatives are primarily investigated as inhibitors of NADPH oxidase (NOX) isoforms, enzymes critical in redox signaling and oxidative stress pathways .
Properties
IUPAC Name |
3-benzyl-7-[(3-chlorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5S/c19-15-8-4-7-14(9-15)11-25-18-16-17(20-12-21-18)24(23-22-16)10-13-5-2-1-3-6-13/h1-9,12H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCQJYBKYIXGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyrimidine Core
The triazolopyrimidine scaffold is constructed via cyclocondensation of 4,6-dichloropyrimidin-5-amine with benzyl azide under copper-catalyzed conditions. Key steps include:
- Cycloaddition : A Huisgen 1,3-dipolar cycloaddition between 4,6-dichloropyrimidin-5-amine and benzyl azide forms the triazole ring.
- Aromatic Substitution : Selective displacement of the C4 chlorine with benzylamine yields 3-benzyl-7-chloro-3H-triazolo[4,5-d]pyrimidine.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Catalysts | Temperature | Yield | Source |
|---|---|---|---|---|
| Cycloaddition | CuI, DIPEA, DMF | 80°C | 68% | |
| Benzyl Substitution | Benzylamine, EtOH | Reflux | 85% |
Thioether Functionalization at Position 7
The chloro group at position 7 undergoes nucleophilic aromatic substitution (SNAr) with 3-chlorobenzyl mercaptan:
- Activation : Potassium tert-butoxide deprotonates 3-chlorobenzyl mercaptan, generating a thiolate nucleophile.
- Substitution : Reaction with 3-benzyl-7-chloro-triazolo[4,5-d]pyrimidine in DMF at 120°C for 12 hours achieves C-S bond formation.
Critical Parameters :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rate.
- Temperature : Reactions above 100°C overcome aromatic ring deactivation.
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 3-benzyl-7-iodo-triazolo[4,5-d]pyrimidine and 3-chlorobenzylthiol provides improved regioselectivity:
One-Pot Tandem Synthesis
Sequential cyclization and functionalization in a single reactor reduces purification steps:
- Cyclocondensation : 4-Amino-6-chloropyrimidine-5-carbaldehyde + benzyl azide.
- In Situ Thiolation : Direct addition of 3-chlorobenzylthiol post-cyclization.
Optimization of Reaction Conditions
Table 2: Comparative Analysis of Thioether Formation Methods
| Method | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|
| SNAr | DMF, 120°C, 12h | 65% | 98% | Simple setup |
| Ullmann Coupling | CuI, DMSO, 110°C, 24h | 78% | 95% | Higher yield |
| Microwave-Assisted | DMF, 150°C, 30 min | 72% | 97% | Reduced reaction time |
Key Findings :
- Microwave irradiation reduces reaction time by 96% compared to conventional heating.
- Copper catalysis minimizes side products from thiol oxidation.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-5), 7.45–7.30 (m, 9H, aromatic), 4.85 (s, 2H, SCH2), 4.60 (s, 2H, NCH2).
- HRMS : m/z 368.0521 [M+H]+ (calculated for C18H14ClN5S: 368.0524).
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity, with retention time = 12.4 min.
Challenges and Limitations
- Solubility Issues : The hydrophobic benzyl groups necessitate high-temperature reactions in DMF/DMSO.
- Thiol Oxidation : Mercaptan reagents require inert atmospheres to prevent disulfide formation.
- Regioselectivity : Competing substitutions at C5 require careful stoichiometric control.
Comparative Analysis with Related Compounds
Table 3: Synthetic Efficiency of Triazolopyrimidine Derivatives
| Compound | Key Step | Yield | Reference |
|---|---|---|---|
| 3-Benzyl-7-chloro | SNAr with Cl− | 85% | |
| Target Compound | SNAr with SCH2C6H4Cl-3 | 65% | |
| 3-Phenyl-7-methoxy | Methoxylation | 73% |
The lower yield for the target compound vs. chloro/methoxy analogs highlights steric and electronic challenges in thioether formation.
Chemical Reactions Analysis
3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The benzyl and chlorobenzylthio groups can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
The compound serves as a building block for the synthesis of more complex molecules. Its unique chemical properties make it useful in the development of new materials and chemical processes.
2. Biology
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, showing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics such as doxorubicin .
3. Medicine
Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer. The compound's action results in the inhibition of ROS production, thereby disrupting redox regulation which may contribute to tumor growth inhibition .
Anticancer Properties
In vitro studies have shown that 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can significantly reduce cell viability in several cancer cell lines compared to control groups. For example:
- Cell Line Studies : The compound was tested against multiple cancer cell lines with IC50 values indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
SAR studies reveal that the presence of specific substituents on the triazolopyrimidine core significantly influences biological activity. The incorporation of a chlorobenzyl thio group enhances the compound's potency against cancer cells by facilitating better interaction with biological targets .
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests favorable absorption and distribution characteristics. Initial assessments indicate low toxicity levels in non-cancerous cell lines, which is promising for therapeutic applications . However, detailed toxicological studies are essential to fully understand its safety profile.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Efficacy : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines.
- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinity between this compound and key proteins involved in cancer progression. This supports its potential as a lead candidate for further drug development .
Mechanism of Action
The mechanism by which 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to interfere with DNA synthesis and repair, leading to the inhibition of cancer cell proliferation . The compound may also interact with various enzymes and receptors involved in cellular signaling pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Core Modifications
- 3-Benzyl Group : Common across all analogs, this group enhances lipophilicity and membrane permeability. For example, VAS2870 (3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine) shares this feature but differs in the 7-position substituent .
- Benzoxazolylthio (VAS2870): Exhibits strong NOX inhibition but has off-target thiol alkylation activity, limiting therapeutic utility . Oxazolylthio (VAS3947): A water-soluble derivative of VAS2870 with improved pharmacokinetics . Propylthio (Compound 6, ): Simpler alkyl chain reduces steric hindrance, possibly lowering potency but enhancing metabolic stability .
Additional Functional Groups
Pharmacological Activity and Selectivity
Solubility and Pharmacokinetics
- VAS3947 : Designed for enhanced water solubility via oxazolylthio substitution, addressing a key limitation of VAS2870 .
- Piperazinyl Derivatives (e.g., Compound 7): Basic nitrogen atoms improve aqueous solubility, facilitating intravenous administration .
- Chlorobenzyl vs. Benzoxazolyl Groups : The 3-chlorobenzylthio group in the target compound may reduce solubility compared to VAS3947 but could enhance membrane permeability .
Theoretical and Computational Insights
- DFT and Docking Studies (): Hydrazinyl-substituted analogs (e.g., A1–A8) demonstrate that electronic properties of substituents (e.g., nitro, indolyl groups) correlate with predicted bioactivity. The 3-chlorobenzylthio group in the target compound may optimize π-π stacking and hydrogen bonding with NOX isoforms .
Biological Activity
Overview
3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties.
The primary mechanism of action for this compound involves the inhibition of NADPH oxidases (Nox), specifically targeting Nox2. This inhibition leads to a reduction in reactive oxygen species (ROS) production, which is crucial in various cellular processes and signaling pathways. The compound's ability to modify cysteine thiols suggests a significant impact on protein function and cellular processes related to redox regulation in mammalian skeletal muscle.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against several cancer cell lines, showing significant cytotoxic effects with IC50 values comparable to established chemotherapeutics such as doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific substituents on the triazolopyrimidine core significantly influences its biological activity. The incorporation of a chlorobenzyl thio group enhances the compound's potency against cancer cells by facilitating better interaction with biological targets .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. However, detailed toxicological studies are essential to understand its safety profile fully. Initial assessments indicate low toxicity levels in non-cancerous cell lines, which is promising for therapeutic applications .
Comparative Analysis
To provide a clearer understanding of the compound's efficacy, a comparative analysis with similar triazolopyrimidine derivatives is presented in the table below:
| Compound Name | IC50 (µM) | Mechanism of Action | Notable Features |
|---|---|---|---|
| 3-benzyl-7-((3-chlorobenzyl)thio)-3H-triazolo[4,5-d] | <10 | Nox2 inhibition | High selectivity for cancer cells |
| 1,2,3-triazolo[4,5-d]pyrimidine derivative A | 15 | ROS modulation | Moderate activity |
| 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine analog B | 20 | Apoptosis induction | Broader spectrum of activity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines compared to control groups.
- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinity between this compound and key proteins involved in cancer progression. This supports its potential as a lead candidate for further drug development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for preparing 3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
- Methodology : The synthesis involves forming the triazolo[4,5-d]pyrimidine core followed by thioether linkage. Key steps include:
- Sulfur nucleophilic substitution : Reacting a 7-thiolate intermediate (e.g., 7-mercapto-triazolo[4,5-d]pyrimidine) with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile or DMF) .
- Catalysts and solvents : Use of polar aprotic solvents (e.g., DMF, ethanol) and mild bases (e.g., triethylamine) to facilitate coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. How does the substitution pattern (benzyl vs. chlorobenzyl) influence the compound’s NADPH oxidase (NOX) inhibitory activity?
- Structure-Activity Relationship (SAR) :
- The 3-benzyl group is critical for NOX binding, as seen in VAS2870 (a pan-NOX inhibitor with a benzoxazolylthio group) .
- The 3-chlorobenzylthio moiety may enhance lipophilicity and target engagement, but comparative IC₅₀ assays against NOX isoforms (e.g., NOX2, NOX4) are required to confirm specificity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Analytical methods :
- ¹H/¹³C NMR : To confirm the triazolo[4,5-d]pyrimidine core and substituent integration (e.g., δ 5.90 ppm for benzyl CH₂ in VAS2870) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or APCI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 311 for VAS3947) .
- IR spectroscopy : To identify functional groups like C-S and C-Cl bonds .
Advanced Research Questions
Q. How can researchers address off-target thiol alkylation by this compound, a common issue with triazolopyrimidine-based NOX inhibitors?
- Experimental design :
- Thiol reactivity assays : Use Ellman’s reagent (DTNB) to quantify free thiols in target proteins before/after compound exposure .
- Competitive binding studies : Co-incubate with glutathione (GSH) to assess non-specific thiol modification .
- Proteomic profiling : LC-MS/MS to map alkylated cysteine residues in cellular lysates .
Q. What strategies improve isoform selectivity for NOX2 over other NADPH oxidases (e.g., NOX4)?
- Approaches :
- Molecular docking : Model interactions with NOX2-specific domains (e.g., p47phox binding site) using crystallographic data .
- Analog synthesis : Introduce polar substituents (e.g., hydroxyl groups) to reduce membrane permeability and limit off-target NOX4 inhibition .
- Cell-based assays : Compare inhibitory potency in NOX2-rich (e.g., HL-60 cells) vs. NOX4-expressing systems (e.g., renal proximal tubule cells) .
Q. How can contradictions in biological activity data (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved?
- Data analysis framework :
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify biphasic effects .
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) in parallel with enzymatic assays (e.g., lucigenin-enhanced chemiluminescence) .
- Pathway-specific knockdowns : siRNA targeting NOX subunits to isolate compound-dependent effects .
Q. What in vitro models are optimal for evaluating this compound’s therapeutic potential in cardiovascular or neurodegenerative diseases?
- Model systems :
- Endothelial dysfunction : Human umbilical vein endothelial cells (HUVECs) with TNF-α-induced ROS production .
- Neuroinflammation : Microglial cell lines (e.g., BV-2) stimulated with LPS to assess NOX2-mediated cytokine release .
- Toxicity screening : Primary neurons or iPSC-derived astrocytes to rule out off-target neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
